Cas no 52829-07-9 (Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate)
Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate Chemical and Physical Properties
Names and Identifiers
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- Bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate
- Bis(2,2,6,6-tetramethyl-4-piperidinyl)sebacate
- HALS 770
- Tinuvin 770
- Primesorb770
- Light stabilizer 770
- light stability agent 770
- Sunsorb 770
- UV-770
- BHSORB-770
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
- Decanedioic Acid Bis(2,2,6,6-Tetramethyl-4-Piperidyl) Ester
- Sebacic Acid Bis(2,2,6,6-tetramethyl-4-piperidyl) Ester
- Bis(2,2,6,6-tetramethyl-4-piperidyl) Decanedioate
- Decanedioic acid bis(2,2,6,6-tetramethyl-4-piperidinyl)ester
- Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate
-
- MDL: MFCD00134709
- Inchi: InChI=1S/C28H52N2O4/c1-25(2)17-21(18-26(3,4)29-25)33-23(31)15-13-11-9-10-12-14-16-24(32)34-22-19-27(5,6)30-28(7,8)20-22/h21-22,29-30H,9-20H2,1-8H3
- InChI Key: XITRBUPOXXBIJN-UHFFFAOYSA-N
- SMILES: CC1(C)CC(CC(C)(C)N1)OC(=O)CCCCCCCCC(=O)OC2CC(C)(C)NC(C)(C)C2
Computed Properties
- Exact Mass: 480.39300
- Monoisotopic Mass: 480.393
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 13
- Complexity: 594
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.5
- Topological Polar Surface Area: 76.7A^2
Experimental Properties
- Color/Form: Colorless or yellowish crystalline powder
- Density: 1.0100
- Melting Point: 82.0 to 86.0 deg-C
- Boiling Point: 499.8°Cat760mmHg
- Flash Point: 421 °F
- Solubility: acetone: 19 % (w/w) at 20 °C
- PSA: 76.66000
- LogP: 6.46960
- Solubility: Solubility in the following solvents at 20 ℃ (g/100ml)
Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H315,H318,H330,H335
- Warning Statement: P260,P280,P284,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2811 6.1/PG 2
- WGK Germany:2
- Hazard Category Code: R23;R37/38;R41
- Safety Instruction: S26-S39-S45
- RTECS:HD8315000
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Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:II
- TSCA:Yes
- Safety Term:S26;S39;S45
- Risk Phrases:R23; R37/38; R41
- Storage Condition:Store at 4°C,-4At ℃Store…Better
Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate Customs Data
- HS CODE:3812309000
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0448-250G |
Bis(2,2,6,6-tetramethyl-4-piperidyl) Sebacate |
52829-07-9 | >98.0%(GC) | 250g |
¥620.00 | 2024-04-16 | |
| TRC | B592180-50mg |
Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate |
52829-07-9 | 50mg |
$ 64.00 | 2023-09-08 | ||
| TRC | B592180-100mg |
Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate |
52829-07-9 | 100mg |
$ 81.00 | 2023-09-08 | ||
| TRC | B592180-500mg |
Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate |
52829-07-9 | 500mg |
$ 98.00 | 2023-09-08 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019876-100g |
Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate |
52829-07-9 | 98% | 100g |
¥78 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019876-25g |
Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate |
52829-07-9 | 98% | 25g |
¥29 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019876-500g |
Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate |
52829-07-9 | 98% | 500g |
¥295 | 2024-05-23 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802028-2.5kg |
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate |
52829-07-9 | 98% | 2.5kg |
2,116.00 | 2021-05-17 | |
| abcr | AB144671-5 g |
Sebacic acid bis(2,2,6,6-tetramethyl-4-piperidyl) ester, 98%; . |
52829-07-9 | 98% | 5 g |
€44.90 | 2023-07-20 | |
| abcr | AB144671-25 g |
Sebacic acid bis(2,2,6,6-tetramethyl-4-piperidyl) ester, 98%; . |
52829-07-9 | 98% | 25 g |
€56.50 | 2023-07-20 |
Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate Suppliers
Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate Related Literature
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Additional information on Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate
Introduction to Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate (CAS No. 52829-07-9)
Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate, a compound with the chemical identifier CAS No. 52829-07-9, is a specialized molecule that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to a class of derivatives known for their unique structural and functional properties, making it a subject of extensive study in various scientific applications.
The molecular structure of Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate consists of a sebacate backbone linked to two 2,2,6,6-tetramethyl-4-piperidyl groups. This configuration imparts specific physicochemical properties that make it useful in multiple domains, including drug delivery systems and bioactive material development. The presence of the highly stable N-substituted piperidine ring enhances the compound's resistance to metabolic degradation, which is a critical factor in pharmaceutical formulations.
Recent advancements in the field have highlighted the potential of this compound as a chiral auxiliary in asymmetric synthesis. The rigid structure and tunable electronic properties of Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate allow for precise control over reaction outcomes in catalytic processes. Researchers have demonstrated its efficacy in facilitating enantioselective reactions, which are essential for producing optically active pharmaceuticals with high enantiomeric purity.
In the realm of biomedical applications, studies have shown that Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate exhibits promising characteristics as a stabilizing agent in protein-based therapeutics. Its ability to form stable complexes with biomolecules suggests its utility in enhancing the stability and bioavailability of therapeutic proteins. This has significant implications for the development of biopharmaceuticals that require robust formulation strategies to maintain efficacy during storage and transport.
The compound's unique solubility profile also makes it a valuable candidate for use in novel drug delivery systems. By leveraging its compatibility with both hydrophilic and lipophilic environments, researchers have designed innovative formulations that improve drug solubility and targeted release profiles. These advancements are particularly relevant for addressing challenges associated with poorly soluble drugs, which often exhibit limited bioavailability and therapeutic efficacy.
Moreover, the thermal stability of Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate has been exploited in industrial applications where high-temperature resistance is required. Its robustness under extreme conditions makes it suitable for use as an additive in materials that undergo thermal stress during manufacturing processes. This application underscores the compound's versatility beyond its primary role in biochemical research.
The synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate has been refined through recent methodological improvements that enhance yield and purity. Techniques such as catalytic hydrogenation and controlled polymerization have been optimized to produce high-quality batches of this compound. These advancements ensure that researchers can rely on consistent quality for their experimental studies and industrial applications.
In conclusion, Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate (CAS No. 52829-07-9) represents a multifaceted compound with broad utility across pharmaceuticals and materials science. Its unique structural features and functional properties continue to drive innovation in drug development and material engineering. As research progresses,this compound is expected to play an increasingly significant role in addressing complex scientific challenges.
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